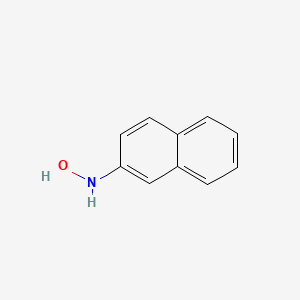
N-羟基-2-萘胺
描述
N-Hydroxy-2-naphthylamine is a chemical compound known for its significant role in various scientific fields, particularly in carcinogenesis research. It is a derivative of 2-naphthylamine, which is recognized for its carcinogenic properties. N-Hydroxy-2-naphthylamine is primarily studied for its interactions with nucleic acids and proteins, making it a crucial compound in understanding the mechanisms of chemical-induced carcinogenesis .
科学研究应用
N-Hydroxy-2-naphthylamine is extensively used in scientific research, particularly in the study of chemical carcinogenesis. Its ability to form DNA adducts makes it a valuable tool for understanding the mechanisms of cancer initiation and progression. It is also used in:
Biological Studies: To investigate the interactions between carcinogens and biological macromolecules.
Medical Research: To study the effects of carcinogens on human health and develop potential therapeutic interventions.
Industrial Applications: Although limited, it is used in the synthesis of certain dyes and pigments, with strict safety protocols in place.
作用机制
Target of Action
N-Hydroxy-2-naphthylamine primarily targets nucleic acids and proteins . It forms covalently bound derivatives with these macromolecules, particularly under mildly acidic conditions . The extent of reaction is in the order: Polyguanylic acid > DNA ≈ protein > rRNA > tRNA > polyadenylic acid ≈ polyuridylic acid > polycytidylic acid .
Mode of Action
N-Hydroxy-2-naphthylamine undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the proposed reactive intermediate, the heteroaryl nitrenium ion . This ion is the critical metabolite implicated in DNA damage and genotoxicity .
Biochemical Pathways
The compound’s interaction with its targets leads to the formation of nucleoside-arylamine adducts . Enzymatic hydrolyses of the DNA, which contained 1.5 naphthyl residues/1,000 nucleotides, yielded 3 nucleoside-arylamine adducts . These adducts were identified as 1-(deoxyguanosin-N2-yl)-2-NA, 1-(deoxyadenosin-N6-yl)-2-NA, and a purine ring-opened derivative of N-(deoxyguanosin-8-yl)-2-NA .
Pharmacokinetics
It is known that the compound binds covalently to protein, rna, and dna to a much greater extent than its counterpart, n-hydroxy-1-naphthylamine . Protein binding with both derivatives decreased by 80 to 90% by 7 days after treatment .
Result of Action
The result of N-Hydroxy-2-naphthylamine’s action is the formation of DNA adducts and protein adducts . These adducts are implicated in DNA damage and genotoxicity . The compound is considered a probable ultimate urinary bladder carcinogen , and it has been observed to produce bladder tumors in experimental animals .
Action Environment
The action of N-Hydroxy-2-naphthylamine can be influenced by environmental factors. For instance, the compound reacts with nucleic acids and proteins under mildly acidic conditions (pH 5) to form covalently bound derivatives . At pH 7, appreciable reaction occurred only with protein . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
N-Hydroxy-2-naphthylamine plays a crucial role in biochemical reactions, particularly in its interactions with nucleic acids and proteins. Under mildly acidic conditions (pH 5), N-Hydroxy-2-naphthylamine reacts with nucleic acids and proteins to form covalently bound derivatives . The extent of reaction is in the order: poly-guanylic acid > DNA ≥ protein ≥ rRNA > tRNA > polyadenylic acid, polyuridylic acid > polycytidylic acid . At neutral pH (pH 7), significant reactions occur primarily with proteins . These interactions suggest that N-Hydroxy-2-naphthylamine can form stable adducts with biomolecules, potentially leading to alterations in their structure and function.
Cellular Effects
N-Hydroxy-2-naphthylamine has been shown to produce bladder tumors in animal models, indicating its carcinogenic potential . When administered to dogs over a period of 30 months, N-Hydroxy-2-naphthylamine induced bladder tumors in three out of four dogs . This compound’s influence on cellular processes includes its ability to form adducts with DNA, leading to mutations and disruptions in normal cell function. Additionally, N-Hydroxy-2-naphthylamine can affect cell signaling pathways and gene expression, contributing to its carcinogenic effects.
Molecular Mechanism
The molecular mechanism of N-Hydroxy-2-naphthylamine involves its ability to form covalent bonds with nucleic acids and proteins. This compound reacts with DNA at the C-8 and N2 atoms of guanine and at the N6 atom of adenine, forming nucleoside-arylamine adducts . These adducts include 1-(deoxy-guanosin-N2-yl)-2-naphthylamine, 1-(deoxyadeno-sin-N6-yl)-2-naphthylamine, and a purine ring-opened derivative of N-(deoxyguanosin-8-yl)-2-naphthylamine . The formation of these adducts can lead to mutations and disruptions in DNA replication and transcription, contributing to the carcinogenic properties of N-Hydroxy-2-naphthylamine.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Hydroxy-2-naphthylamine can change over time. The stability and degradation of this compound are important factors in its long-term effects on cellular function. Studies have shown that N-Hydroxy-2-naphthylamine can form stable adducts with DNA and proteins, which may persist over time and contribute to its carcinogenic effects . Long-term exposure to N-Hydroxy-2-naphthylamine in in vitro and in vivo studies has demonstrated its potential to induce mutations and promote tumor formation.
Dosage Effects in Animal Models
The effects of N-Hydroxy-2-naphthylamine vary with different dosages in animal models. High doses of this compound have been associated with increased carcinogenicity, as evidenced by the induction of bladder tumors in dogs . Threshold effects have been observed, with higher doses leading to more pronounced adverse effects. Toxicity and adverse effects at high doses include disruptions in cellular function, mutations, and tumor formation.
Metabolic Pathways
N-Hydroxy-2-naphthylamine is involved in metabolic pathways that include its interactions with enzymes and cofactors. This compound can be metabolized to form reactive intermediates that interact with nucleic acids and proteins, leading to the formation of covalent adducts . The metabolic activation of N-Hydroxy-2-naphthylamine is a key factor in its carcinogenic properties, as the reactive intermediates can induce mutations and disrupt normal cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: N-Hydroxy-2-naphthylamine can be synthesized through the reduction of 2-nitronaphthalene using aluminum amalgam. This method involves the reduction of the nitro group to an amine group, followed by hydroxylation to form N-Hydroxy-2-naphthylamine . The reaction typically occurs under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods: Industrial production of N-Hydroxy-2-naphthylamine is less common due to its carcinogenic nature. when produced, it involves similar synthetic routes as laboratory methods but on a larger scale, with stringent safety measures to protect workers and the environment from exposure.
化学反应分析
Types of Reactions: N-Hydroxy-2-naphthylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroxide radicals, which are involved in the formation of DNA lesions.
Reduction: The compound can be reduced back to 2-naphthylamine under specific conditions.
Substitution: It reacts with nucleic acids and proteins, forming covalently bound derivatives under mildly acidic conditions (pH 5).
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and superoxide anions are commonly used in oxidation reactions.
Reducing Agents: Aluminum amalgam is used for the reduction of 2-nitronaphthalene to N-Hydroxy-2-naphthylamine.
Reaction Conditions: Mildly acidic conditions (pH 5) are optimal for its reaction with nucleic acids and proteins.
Major Products:
相似化合物的比较
2-Naphthylamine: The parent compound, known for its carcinogenic properties.
N-Hydroxy-1-naphthylamine: Another hydroxylated derivative with similar carcinogenic potential.
4-Aminobiphenyl: A structurally related compound with known carcinogenic effects.
Uniqueness: N-Hydroxy-2-naphthylamine is unique due to its specific interactions with nucleic acids and proteins under mildly acidic conditions, leading to the formation of distinct DNA adducts. Its ability to form nitroxide radicals and induce DNA lesions sets it apart from other similar compounds .
属性
IUPAC Name |
N-naphthalen-2-ylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXYZXHJZJYHPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073918 | |
| Record name | 2-Naphthalenamine, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-47-8 | |
| Record name | N-Hydroxy-2-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxy-2-naphthylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenamine, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-HYDROXY-2-NAPHTHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZM4MLV16S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


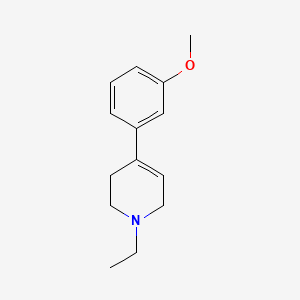

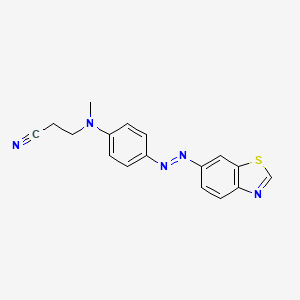


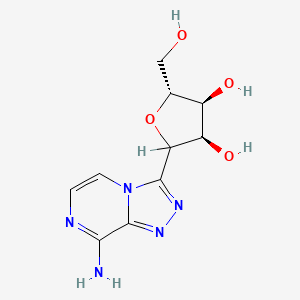
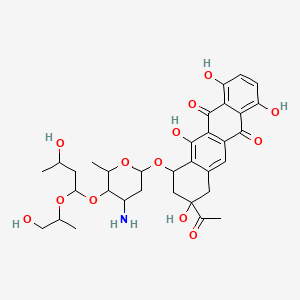


![1-Methyl-4-{[4-({4-[(1-methylpyridinium-4-yl)amino]phenyl}carbamoyl)phenyl]amino}quinolinium](/img/structure/B1204941.png)
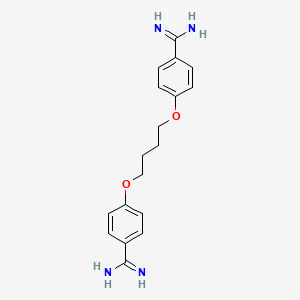

![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 6-methoxy-2-oxo-3H-benzimidazole-1-carboxylate](/img/structure/B1204944.png)
![2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-n-propylacetamide](/img/structure/B1204947.png)
